

Technical Guide: Spectroscopic Data for Ethyl Isoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl isoquinoline-7-carboxylate

Cat. No.: B1592878

[Get Quote](#)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the expected spectroscopic data for **Ethyl isoquinoline-7-carboxylate** (CAS No: 407623-83-0, Molecular Formula: C₁₂H₁₁NO₂, Molecular Weight: 201.22 g/mol). While a publicly available experimental dataset for this specific molecule is not readily accessible, this document compiles predicted spectroscopic characteristics based on data from structurally related isoquinoline and quinoline derivatives. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis suitable for this class of compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry. A Certificate of Analysis confirms that the ¹H NMR and LCMS data are consistent with the structure of **Ethyl isoquinoline-7-carboxylate**[1].

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl isoquinoline-7-carboxylate**. These predictions are derived from the analysis of similar compounds and established principles of spectroscopic interpretation.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~9.3 - 9.1	s	1H	H-1
~8.6 - 8.4	d	1H	H-8
~8.2 - 8.0	d	1H	H-5
~7.8 - 7.6	dd	1H	H-6
~7.7 - 7.5	d	1H	H-3
~7.5 - 7.3	d	1H	H-4
~4.4	q	2H	-O-CH ₂ -CH ₃
~1.4	t	3H	-O-CH ₂ -CH ₃

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~166	C=O (Ester)
~152	C-1
~144	C-3
~136	C-4a
~131	C-8
~130	C-6
~129	C-7
~128	C-5
~127	C-8a
~122	C-4
~61	-O-CH ₂ -CH ₃
~14	-O-CH ₂ -CH ₃

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2980	Medium	Aliphatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
~1620, 1580, 1500	Medium-Strong	Aromatic C=C Bending
~1280	Strong	Asymmetric C-O-C Stretch (Ester)
~1100	Strong	Symmetric C-O-C Stretch (Ester)
~850 - 750	Strong	C-H Out-of-plane Bending

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
201	High	$[M]^+$ (Molecular Ion)
172	Moderate	$[M - C_2H_5]^+$
156	Moderate	$[M - OCH_2CH_3]^+$
128	High	$[M - COOC_2H_5]^+$
101	Moderate	$[C_7H_5N]^+$

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of **Ethyl isoquinoline-7-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

- Weigh approximately 5-10 mg of **Ethyl isoquinoline-7-carboxylate**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ($CDCl_3$).
- Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Solvent: $CDCl_3$

- Temperature: 298 K
- Spectral Width: 16 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width: 240 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.

- Assign the peaks based on chemical shifts, coupling patterns, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid **Ethyl isoquinoline-7-carboxylate** sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing and Analysis:

- The acquired spectrum should be displayed in terms of transmittance or absorbance.
- Identify and label the major absorption bands.
- Assign the observed bands to specific functional group vibrations (e.g., C=O stretch, C-H stretch, C-O stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

- Direct Insertion Probe (DIP): Load a small amount of the sample into a capillary tube and insert it into the ion source.
- Gas Chromatography (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The compound will be separated and then introduced into the mass spectrometer.

EI-MS Acquisition Parameters:

- Ionization Energy: 70 eV
- Ion Source Temperature: 200-250 °C
- Mass Range: m/z 40-500
- Scan Rate: 1 scan/second

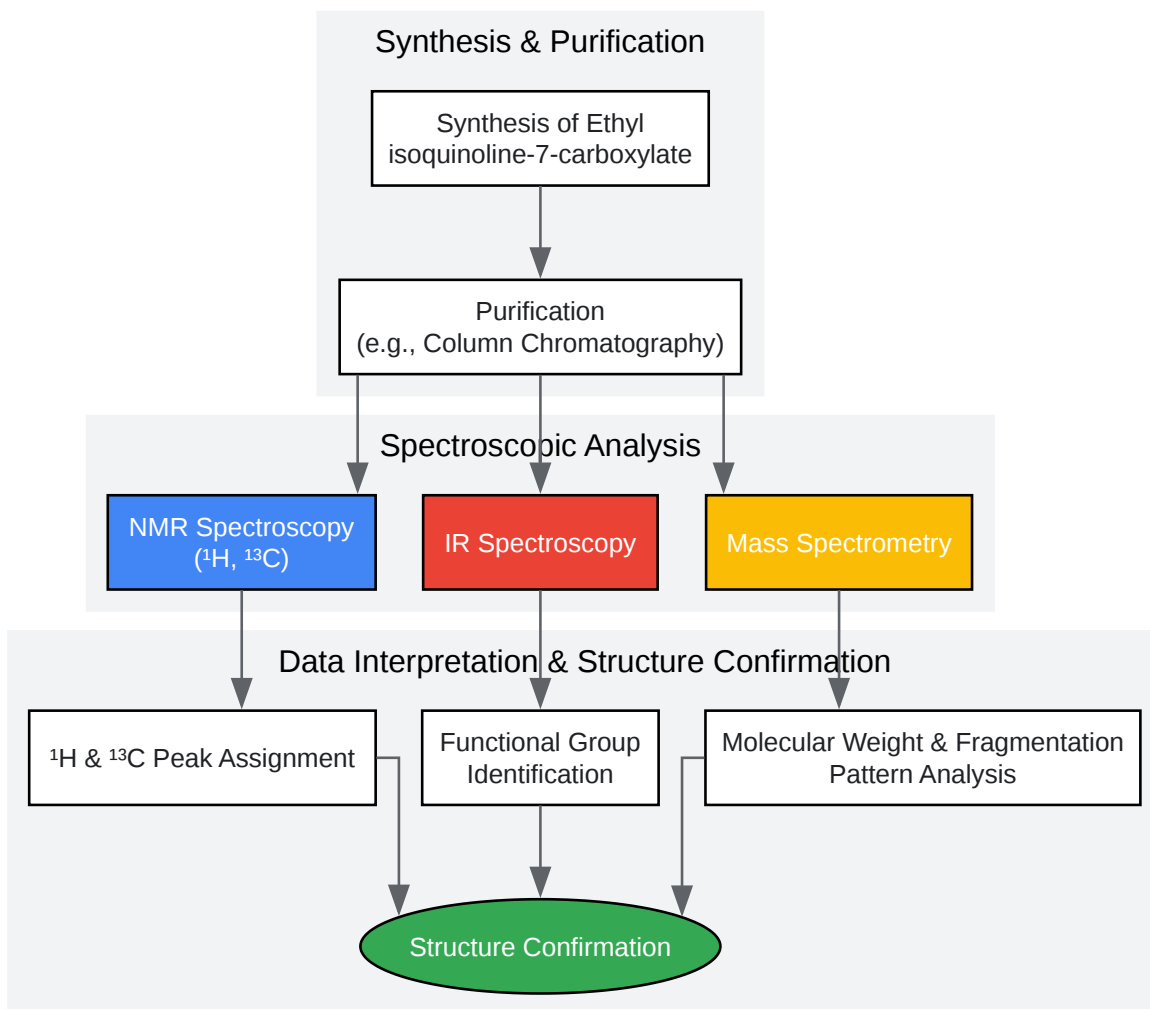
Data Analysis:

- Identify the molecular ion peak ($[M]^+$).
- Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
- Propose fragmentation pathways consistent with the observed spectrum and the molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthetic organic compound like **Ethyl isoquinoline-7-carboxylate**.

Workflow for Spectroscopic Characterization



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.leyan.com [file.leyan.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for Ethyl Isoquinoline-7-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592878#spectroscopic-data-for-ethyl-isoquinoline-7-carboxylate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com